molecular formula C6H2ClN3O2 B2889941 6-Chloro-5-nitronicotinonitrile CAS No. 160906-98-9

6-Chloro-5-nitronicotinonitrile

Cat. No. B2889941
CAS RN: 160906-98-9
M. Wt: 183.55
InChI Key: MOSUYPAVZUSBNE-UHFFFAOYSA-N
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Description

6-Chloro-5-nitronicotinonitrile is a chemical compound with the molecular formula C6H2ClN3O2 . It has a molecular weight of 183.55 .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-nitronicotinonitrile is 1S/C6H2ClN3O2/c7-6-5 (10 (11)12)1-4 (2-8)3-9-6/h1,3H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-5-nitronicotinonitrile is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Anticoccidial Activity

6-Chloro-5-nitronicotinonitrile has been explored for its potential in synthesizing compounds with significant anticoccidial activity, particularly against Eimeria tenella. Studies have focused on the synthesis of various nitronicotinamide analogues, demonstrating the importance of this compound in developing treatments for coccidiosis (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Structural Studies and Synthesis

The compound has been used in the synthesis of various chemical structures, including chloro[μ 5 -(carbomethoxy)cyclopentadienyl]dinitrosylchromium and its derivatives. These syntheses are significant for understanding the structure and reactivity of various organometallic compounds (Wang, Yang, Wang, & Liao, 1991).

Reaction with Thioureas

Research has shown that 6-Chloro-5-nitronicotinonitrile reacts with thioureas to produce new compounds, exemplifying its role in creating novel heterocycles. This is significant for expanding the diversity of chemical structures available for various applications, including pharmaceuticals and materials science (Coppola & Shapiro, 1981).

Rice Production and Environmental Impact

Studies on 2-chloro-6-(trichloromethyl)-pyridine, a related compound, have shown its impact on rice production and nitrogen losses in agricultural settings. This research is crucial for understanding the environmental implications and agricultural applications of similar compounds (Sun, Zhang, Powlson, Min, & Shi, 2015).

Biodegradation and Biotransformation

Understanding the biodegradation and biotransformation of explosives, which often contain similar chemical structures, is essential. This research has implications for environmental remediation and pollution control, highlighting the environmental relevance of compounds like 6-Chloro-5-nitronicotinonitrile (Rylott, Lorenz, & Bruce, 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for the research and application of 6-Chloro-5-nitronicotinonitrile are not mentioned in the sources, it’s available for purchase for pharmaceutical testing , indicating its potential use in the development of new drugs.

properties

IUPAC Name

6-chloro-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)1-4(2-8)3-9-6/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSUYPAVZUSBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160906-98-9
Record name 6-chloro-5-nitropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxy-5-nitronicotinamide (343 g), phosphorus oxychloride (40 ml) and phosphorus pentachloride (1287 g) was heated at 130° C. for 3.5 hours. After cooling to ambient temperature, the mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate and an aqueous saturated sodium bicarbonate solution. The organic layer was dried over magnesium sulfate and evaporated to afford 6-chloro-5-nitronicotinonitrile (374 g) as an oil.
Quantity
343 g
Type
reactant
Reaction Step One
Quantity
1287 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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